Ethyl 2-((3S)-3-((tert-butoxycarbonyl)amino)piperidin-2-yl)acetate Ethyl 2-((3S)-3-((tert-butoxycarbonyl)amino)piperidin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20354397
InChI: InChI=1S/C14H26N2O4/c1-5-19-12(17)9-11-10(7-6-8-15-11)16-13(18)20-14(2,3)4/h10-11,15H,5-9H2,1-4H3,(H,16,18)/t10-,11?/m0/s1
SMILES:
Molecular Formula: C14H26N2O4
Molecular Weight: 286.37 g/mol

Ethyl 2-((3S)-3-((tert-butoxycarbonyl)amino)piperidin-2-yl)acetate

CAS No.:

Cat. No.: VC20354397

Molecular Formula: C14H26N2O4

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-((3S)-3-((tert-butoxycarbonyl)amino)piperidin-2-yl)acetate -

Specification

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
IUPAC Name ethyl 2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-2-yl]acetate
Standard InChI InChI=1S/C14H26N2O4/c1-5-19-12(17)9-11-10(7-6-8-15-11)16-13(18)20-14(2,3)4/h10-11,15H,5-9H2,1-4H3,(H,16,18)/t10-,11?/m0/s1
Standard InChI Key JWIFFLUEVLMGJF-VUWPPUDQSA-N
Isomeric SMILES CCOC(=O)CC1[C@H](CCCN1)NC(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)CC1C(CCCN1)NC(=O)OC(C)(C)C

Introduction

Structural Analysis and Molecular Properties

Core Molecular Framework

The compound belongs to the piperidine derivative family, characterized by a six-membered saturated ring containing one nitrogen atom. The (3S)-stereochemistry of the Boc-protected amine introduces chirality, which is critical for interactions in biological systems . The ethyl acetate group at the 2-position contributes to the molecule’s lipophilicity, influencing its solubility and reactivity .

Stereochemical Significance

The (3S) configuration ensures spatial orientation compatibility with enzyme active sites, as evidenced in analogous compounds used in dipeptidyl peptidase-4 (DPP-4) inhibitor synthesis . For example, stereoselective synthesis of similar Boc-protected piperidines has demonstrated enhanced binding affinity compared to their (3R) counterparts .

PropertyValue (Analogous Compounds)Source
Molecular FormulaC14H26N2O4 (for 1-yl isomer)
Molecular Weight286.37 g/mol
Boiling Point~300°C (estimated)
LogP (Partition Coeff.)1.8–2.2

The Boc group’s presence elevates thermal stability, with decomposition temperatures exceeding 200°C .

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves multi-step sequences starting from piperidine precursors:

  • Boc Protection: Introduction of the tert-butoxycarbonyl group to the 3-amino position of piperidine using di-tert-butyl dicarbonate under basic conditions .

  • Alkylation: Reaction with ethyl bromoacetate or chloroacetate at the 2-position, often employing potassium carbonate as a base .

  • Stereochemical Control: Chiral resolution via chromatography or asymmetric catalysis to isolate the (3S)-isomer .

Challenges in Regioselectivity

Positional isomerism (e.g., 1-yl vs. 2-yl substitution) significantly impacts reactivity. For instance, Ethyl 2-(3-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate ( ) requires careful temperature control to avoid N- versus O-alkylation side reactions .

Analytical Characterization

  • NMR: 1H NMR spectra show distinct signals for the Boc group (δ 1.4 ppm, singlet) and ethyl acetate (δ 4.1 ppm, quartet; δ 1.2 ppm, triplet) .

  • Mass Spectrometry: Molecular ion peaks align with theoretical masses (e.g., m/z 286.37 for [M+H]+ in ).

Applications in Drug Discovery

Role as a Building Block

The compound’s Boc group serves as a temporary protective moiety during solid-phase peptide synthesis (SPPS), enabling precise assembly of complex molecules . For example, it has been utilized in the synthesis of phosphoinositol-3 kinase δ (PI3Kδ) inhibitors, where the piperidine core mediates target binding .

Biological Activity Profiling

While specific data for this isomer are unavailable, structurally similar analogs exhibit:

  • DPP-4 Inhibition: IC50 values of 10–50 nM in triazolopiperazine derivatives .

  • CCR5 Antagonism: Submicromolar activity in HIV entry inhibition assays .

Future Directions and Research Gaps

Stereochemical Optimization

Further studies are needed to correlate the (3S)-configuration with pharmacokinetic outcomes. Docking simulations could predict binding modes in therapeutic targets like PI3Kδ .

Green Chemistry Approaches

Exploring biocatalytic methods for asymmetric synthesis could reduce reliance on chiral auxiliaries .

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